1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a hydroxyphenyl group, a diphenyl group, a bipyrazole group, and an ethanone group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (phenyl and pyrazole groups) suggests that the compound may have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxyphenyl group might be involved in hydrogen bonding, while the ethanone group could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the presence of polar groups like the hydroxyphenyl group .Scientific Research Applications
Catalysis and Synthesis
A robust catalyst system involving tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) and a specific bipyrazole ligand has shown efficiency in the hydroxylation of aryl halides, including the synthesis of heteroatomic derivatives such as substituted benzofurans. This system demonstrates broad substrate scope and the potential for benchtop applications under air using unpurified solvents (Lavery et al., 2013).
Anticonvulsant Activity
Research on 3-aminopyrroles and pyrazoles synthesized from acetophenone and glycine derivatives has uncovered several compounds with significant anticonvulsant activity, highlighting the therapeutic potential of such structures (Unverferth et al., 1998).
Sensor Development
A Schiff base derived from antipyrine has been developed as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), demonstrating the utility of such compounds in detecting metal ions (Soufeena & Aravindakshan, 2019).
Oxidative Coupling Reactions
Rhodium-catalyzed oxidative coupling of phenylazoles with internal alkynes has been achieved, leading to selective synthesis of complex aromatic compounds through regioselective cleavages of multiple C-H bonds. This method underscores the versatility of phenylazoles in constructing elaborate aromatic systems (Umeda et al., 2011).
Antimicrobial Activity
The one-pot synthesis of 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles has been shown to produce compounds with significant antibacterial and antifungal activity, indicating their potential in antimicrobial treatment (Ashok et al., 2014).
Corrosion Inhibition
Bipyrazolic compounds have demonstrated inhibitory effects on the corrosion of pure iron in acidic media, suggesting their applicability in protecting metals from corrosion (Chetouani et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18(31)30-24(16-23(27-30)21-14-8-9-15-25(21)32)22-17-29(20-12-6-3-7-13-20)28-26(22)19-10-4-2-5-11-19/h2-15,17,24,32H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOCWAPNDQCWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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